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Compound of Interest
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Cat. No.: B198299 Get Quote

Angelicin: A Physicochemical Deep Dive for
Drug Design
For Researchers, Scientists, and Drug Development Professionals

Introduction
Angelicin, a naturally occurring furocoumarin, has garnered significant interest in the scientific

community for its diverse pharmacological activities, including anti-inflammatory, antiviral, and

antitumor effects.[1] As a derivative of psoralen, angelicin's unique angular structure confers

distinct photochemical and biological properties, making it a compelling scaffold for drug

discovery and development.[1][2] This technical guide provides an in-depth analysis of the

physicochemical properties of angelicin, offering critical data and methodologies to inform

rational drug design and optimization strategies.

Physicochemical Properties of Angelicin
A comprehensive understanding of a compound's physicochemical profile is paramount for

predicting its pharmacokinetic and pharmacodynamic behavior. The key properties of angelicin

are summarized in the table below.
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Property Value Source

Molecular Formula C₁₁H₆O₃ [3][4]

Molecular Weight 186.16 g/mol

Melting Point 134-140 °C

Boiling Point 362.6 °C

Water Solubility 20 mg/L

logP (Octanol/Water) 1.97 - 2.08

pKa Not available

Topological Polar Surface Area

(TPSA)
43.35 Å²

Hydrogen Bond Acceptors 3

Hydrogen Bond Donors 0

Rotatable Bonds 0

Experimental Protocols
Accurate determination of physicochemical parameters is crucial for building reliable structure-

activity relationships and predictive models. The following are standard experimental protocols

that can be employed to measure the key properties of angelicin.

Determination of Aqueous Solubility
The equilibrium solubility of angelicin can be determined using the shake-flask method, a gold-

standard technique for solubility measurement.

Protocol:

An excess amount of solid angelicin is added to a vial containing a buffer of a specific pH

(e.g., phosphate-buffered saline, pH 7.4).
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The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37

°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

After the incubation period, the suspension is filtered through a 0.22 µm filter to remove

undissolved solid.

The concentration of angelicin in the clear filtrate is then quantified using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

The experiment is performed in triplicate to ensure the reproducibility of the results.

Determination of Lipophilicity (logP)
The partition coefficient (logP) is a critical measure of a drug's lipophilicity and its ability to

cross biological membranes. The shake-flask method is the traditional and most reliable

method for its determination.

Protocol:

A solution of angelicin of a known concentration is prepared in one of the two immiscible

solvents, typically n-octanol (pre-saturated with water).

An equal volume of the second immiscible solvent, water (pre-saturated with n-octanol), is

added to a separation funnel.

The two phases are vigorously shaken for a set period (e.g., 1 hour) to allow for the

partitioning of angelicin between the two layers.

The mixture is then allowed to stand until the two phases have completely separated.

Aliquots are carefully taken from both the n-octanol and the aqueous layers.

The concentration of angelicin in each aliquot is determined using a suitable analytical

technique like HPLC-UV.

The logP is calculated as the logarithm of the ratio of the concentration of angelicin in the n-

octanol phase to its concentration in the aqueous phase.
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Stability Testing
Assessing the stability of angelicin under various stress conditions is essential to understand its

degradation pathways and to establish its shelf-life.

Protocol:

Forced Degradation Studies: Solutions of angelicin are subjected to various stress

conditions, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3%

H₂O₂), thermal (e.g., 60°C), and photolytic (exposure to UV and visible light) conditions.

Sample Analysis: At specified time points, samples are withdrawn and analyzed by a

stability-indicating HPLC method to quantify the remaining angelicin and to detect and

quantify any degradation products.

Long-Term and Accelerated Stability Studies: To determine the shelf-life, angelicin is stored

under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60%

RH for long-term and 40°C/75% RH for accelerated). Samples are tested at regular intervals

to monitor for any changes in physical appearance, purity, and potency.

Signaling Pathway Modulation by Angelicin
Angelicin exerts its biological effects by modulating key intracellular signaling pathways,

primarily the NF-κB and MAPK pathways, which are central to inflammation and cell

proliferation.

Angelicin's Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.

Angelicin has been shown to inhibit this pathway.
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Caption: Angelicin inhibits the NF-κB pathway by blocking IKK activation and NF-κB nuclear

translocation.

Angelicin's Inhibition of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like

proliferation, differentiation, and apoptosis. Angelicin has demonstrated inhibitory effects on this

pathway.
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Caption: Angelicin inhibits the MAPK pathway by reducing the phosphorylation of p38 and JNK.

Conclusion
This technical guide provides a foundational understanding of the physicochemical properties

of angelicin, crucial for its development as a therapeutic agent. The presented data and

experimental protocols offer a practical framework for researchers in the field of drug design

and discovery. Furthermore, the visualization of its interaction with key signaling pathways

offers insights into its mechanism of action, paving the way for the rational design of novel

angelicin-based therapeutics with improved efficacy and safety profiles. Further research to

elucidate its pKa and to conduct detailed stability studies will be invaluable in advancing

angelicin from a promising lead compound to a clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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